(5-methyl-1,3,4-oxadiazol-2-yl)methanethiol
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Overview
Description
(5-methyl-1,3,4-oxadiazol-2-yl)methanethiol: is a heterocyclic compound that contains an oxadiazole ring substituted with a methyl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carbon disulfide followed by cyclization with methyl iodide. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol in biological systems involves its interaction with various molecular targets. The compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with DNA synthesis.
Comparison with Similar Compounds
1,3,4-oxadiazole: The parent compound without the methyl and methanethiol substitutions.
(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol: A similar compound with a phenyl group instead of a methyl group.
(5-methyl-1,3,4-thiadiazol-2-yl)methanethiol: A thiadiazole analog with sulfur in place of one of the nitrogen atoms in the oxadiazole ring.
Uniqueness: (5-methyl-1,3,4-oxadiazol-2-yl)methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanethiol group allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1851546-12-7 |
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Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)methanethiol |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-6-4(2-8)7-3/h8H,2H2,1H3 |
InChI Key |
FEIHBKNANPZRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CS |
Purity |
95 |
Origin of Product |
United States |
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